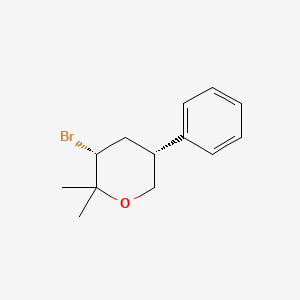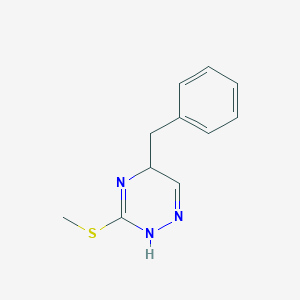![molecular formula C16H14F3NO B14200129 Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- CAS No. 869307-80-2](/img/structure/B14200129.png)
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenamine core substituted with a methoxy group at the 4-position and a trifluoromethylphenyl group at the ethylidene position. It is used in various scientific research applications due to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenamine and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The primary synthetic route involves a condensation reaction between 4-methoxybenzenamine and 4-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25-50°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: This compound has a similar structure but with a methyl group instead of the trifluoromethyl group.
Benzenamine, 4-methoxy-: Lacks the ethylidene and trifluoromethyl groups, making it less complex.
Benzenemethanamine, 4-methoxy-: Similar structure but with a methanamine group instead of the ethylidene group.
Uniqueness
Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. These substitutions make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
869307-80-2 |
|---|---|
Fórmula molecular |
C16H14F3NO |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C16H14F3NO/c1-11(20-14-7-9-15(21-2)10-8-14)12-3-5-13(6-4-12)16(17,18)19/h3-10H,1-2H3 |
Clave InChI |
NFFJBPZOQXLZAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=C(C=C1)OC)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


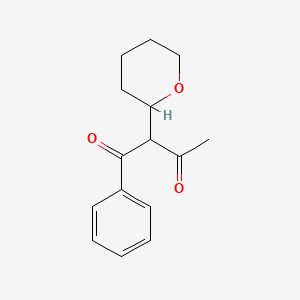

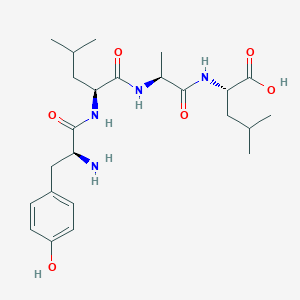
![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
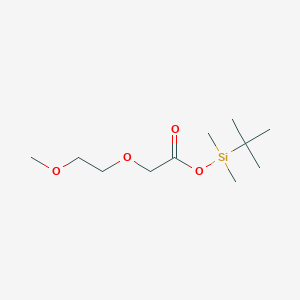
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
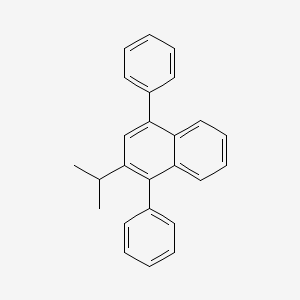
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
